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molecular formula C18H20O2 B1596411 p-Cumylphenyl glycidyl ether CAS No. 61578-04-9

p-Cumylphenyl glycidyl ether

Cat. No. B1596411
M. Wt: 268.3 g/mol
InChI Key: MHTUIBIYJWEQKA-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-(1-methyl-1-phenyl-ethyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].[CH2:17]([CH:19]1[O:21][CH2:20]1)Cl>>[CH3:3][C:2]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH2:17][CH:19]2[CH2:20][O:21]2)=[CH:14][CH:15]=1)([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=CC=C1)C1=CC=C(OCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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